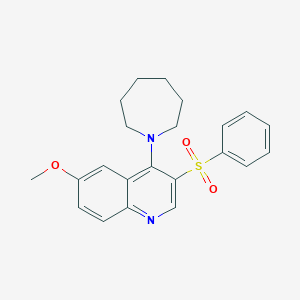

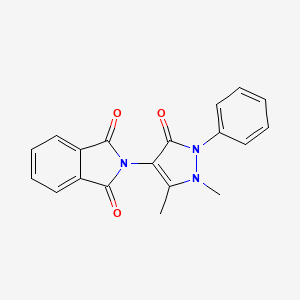

![molecular formula C22H15Cl3N2S B2920133 2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline CAS No. 303149-25-9](/img/structure/B2920133.png)

2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a quinazoline derivative. Quinazoline is a class of organic compounds with a bicyclic structure made of two fused six-membered rings, a benzene ring, and a pyrimidine ring. The specific compound you mentioned has additional benzyl groups attached, which are substituted with chlorine atoms .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a quinazoline core with benzyl groups attached at the 2 and 4 positions. The benzyl group at the 2 position would be substituted with a single chlorine atom, while the one at the 4 position would be substituted with two chlorine atoms .Chemical Reactions Analysis

As a halogenated compound, this molecule might undergo reactions typical for aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the chlorine substituents. Chlorine atoms are electronegative, which could influence the compound’s reactivity .Aplicaciones Científicas De Investigación

Antimalarial and Antibacterial Activity

Quinazoline derivatives, including those with structural similarities to 2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline, have been studied for their antimalarial and antibacterial effects. For instance, a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines demonstrated activity against Plasmodium berghei in mice, though they were less active compared to certain other quinazoline analogues (Elslager et al., 1978).

Synthesis and Reactivity

Research has also focused on the synthesis and reactivity of quinazoline derivatives, highlighting methods to access a variety of substituted quinazolines with potential biological activities. For example, phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines were synthesized, illustrating the versatility of quinazoline chemistry (Al-Salahi, 2010).

Human Histamine H4 Receptor Inverse Agonists

Quinazoline sulfonamides have been developed as highly potent human histamine H4 receptor inverse agonists, showcasing the therapeutic potential of quinazoline derivatives in treating inflammatory conditions (Smits et al., 2010).

Anticancer Evaluation

Novel quinazoline-sulfonamide derivatives have been synthesized and evaluated for their anticancer activities, with some compounds demonstrating effectiveness against multiple cancer cell lines. This underscores the potential of quinazoline derivatives as anticancer agents (Ghorab et al., 2016).

Insecticidal Activity

Quinazoline derivatives have also been explored for their insecticidal activity, with certain compounds showing good efficacy against Plutella xylostella. This suggests potential applications in agriculture for pest control (Wu et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methyl]-4-[(3,4-dichlorophenyl)methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl3N2S/c23-16-8-5-14(6-9-16)12-21-26-20-4-2-1-3-17(20)22(27-21)28-13-15-7-10-18(24)19(25)11-15/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCHYNHSEGXROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

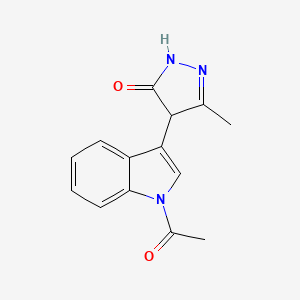

![N-[[(3R,4S)-4-Hydroxypyrrolidin-3-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2920058.png)

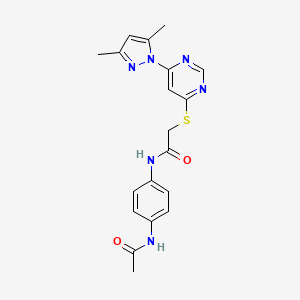

![2-[2-(Dimethylamino)vinyl]benzothiazole](/img/structure/B2920060.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2920064.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2920065.png)

![N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2920067.png)

![N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2920070.png)

![2-Benzyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2920073.png)